N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
This compound features a quinazolin-4-one core linked via a butanamide chain to a 4-methoxy-substituted indole group. Quinazolinone derivatives are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-9-4-8-20-18(21)11-14-26(20)15-12-24-22(28)10-5-13-27-16-25-19-7-3-2-6-17(19)23(27)29/h2-4,6-9,11,14,16H,5,10,12-13,15H2,1H3,(H,24,28) |
InChI Key |
KIVNSOSPOCJGIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Coupling of Indole and Quinazoline Moieties: The final step involves coupling the indole and quinazoline moieties through a suitable linker, such as a butanamide chain, using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Quinazolinone Derivatives
Compound 11m ()
- Structure : (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Key Differences : Shorter acetamide linker vs. butanamide in the target compound. The styryl group (benzo[d][1,3]dioxole) may enhance π-π stacking but reduce solubility.
- Yield: 29.54%, suggesting challenging synthesis compared to the target compound’s analogs .
Compound 4g ()
- Structure: N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Key Differences: Acetamide linker and 2-amino-4-methoxyphenyl group. The amino group may facilitate hydrogen bonding, while the methoxy group mirrors the target’s indole substituent.
- Synthesis : High yield (83%), indicating favorable synthetic feasibility for methoxy-containing analogs .
Compound 21 ()
- Structure: Sulfonamide-linked quinazolinone with chlorophenyl hydrazone.
- Key Differences: Sulfonamide and hydrazone groups confer carbonic anhydrase inhibition activity.
Butanamide-Linked Analogs
4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide ()
- Structure: Similar butanamide linker but with a hydroxyquinazolinone and 1H-indol-5-yl group.
- Key Differences : Hydroxy group vs. methoxy on indole; molecular weight 362.36. The methoxy group in the target compound may improve lipophilicity and oxidative stability .
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide ()
Comparative Data Table
*Estimated based on analogs.
Research Implications and Gaps
- Synthesis Feasibility : High yields in methoxy-containing analogs (e.g., 4g, 83%) suggest the target compound’s synthesis is achievable. However, the indole group’s reactivity may require optimization .
- Activity Prediction: The target’s structural similarity to anticancer quinazolinones () and antimicrobial acetamides () hints at dual applications. Further in vitro studies are needed.
- Metabolic Stability : The 4-methoxy group on indole may reduce oxidative metabolism compared to hydroxy-substituted analogs (), enhancing bioavailability .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- IUPAC Name : N-[2-(4-methoxy-1H-indol-2-yl)ethyl]acetamide
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from cytotoxicity assays:
| Cell Line | IC₅₀ (µg/mL) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.1 | Vinblastine (2.3 ± 0.1) |
| HCT-116 (Colon) | 3.2 ± 0.1 | Colchicine (9.6 ± 0.1) |
| PC-3 (Prostate) | 2.5 ± 0.1 | Vinblastine (3.78 ± 0.01) |
| A549 (Lung) | 3.0 ± 0.1 | Colchicine (21.3 ± 0.03) |
| HepG-2 (Liver) | 5.0 ± 0.1 | Vinblastine (9.6 ± 0.1) |
These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting weaker effects on normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key protein kinases involved in cancer progression, specifically EGFR and VEGFR-2.
| Kinase | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| EGFR | 0.216 ± 1.1 | Sorafenib (0.230 ± 1.8) |
| VEGFR-2 | 0.259 ± 1.5 | Sorafenib (0.307 ± 1.2) |
These findings suggest that the compound exhibits comparable inhibitory activity against these kinases, potentially contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Cytotoxicity Study :
A study evaluated the cytotoxic effects of the compound against five human cancer cell lines using the MTT assay, which measures cell viability based on mitochondrial activity. -
Molecular Docking Analysis :
Molecular docking studies were conducted to understand the binding interactions of the compound with EGFR and VEGFR-2 active sites, providing insights into its mechanism of action. -
Comparative Studies :
Comparative assessments with established anticancer agents like Vinblastine and Colchicine highlight the potential of this compound as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
